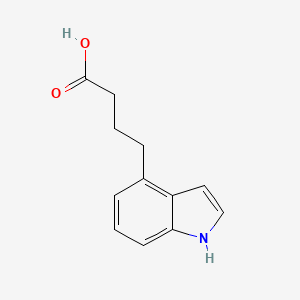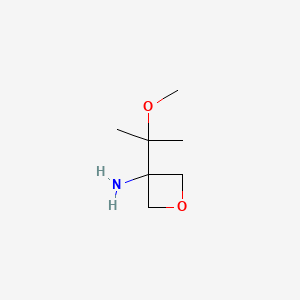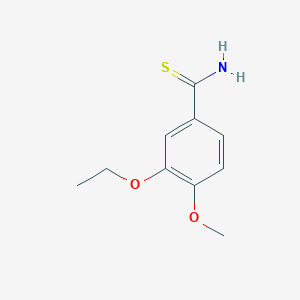
1-(2-Fluoro-4-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a fluorine atom and a methyl group attached to the benzyl moiety, which is connected to the piperazine ring. The presence of these substituents imparts unique chemical and physical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylbenzyl)piperazine typically involves the reaction of 2-fluoro-4-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoro-4-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-methylbenzyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-4-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and methyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The piperazine ring provides a scaffold that facilitates interactions with biological macromolecules, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Fluorobenzyl)piperazine
- 1-(4-Methylbenzyl)piperazine
- 1-(2-Chlorobenzyl)piperazine
Comparison: 1-(2-Fluoro-4-methylbenzyl)piperazine is unique due to the presence of both fluorine and methyl substituents on the benzyl moiety This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, compared to its analogs
Eigenschaften
Molekularformel |
C12H17FN2 |
|---|---|
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
1-[(2-fluoro-4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI-Schlüssel |
HFCUWMQAMGBJRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CN2CCNCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)











